2,3,4-Trimethoxy-6-methylbenzaldehyde

Crystallography Solid-state chemistry X-ray diffraction

Unlike non-methylated analogs (e.g., CAS 2103-57-3), the 6-methyl group in 2,3,4-Trimethoxy-6-methylbenzaldehyde locks the molecular conformation with a dihedral angle of ~155°, ensuring reproducible crystallographic behavior and reliable biological target engagement. This structural precision makes it the superior starting material for synthesizing pyrroloindole antitumor derivatives and for co-crystal engineering studies. High batch-to-batch consistency eliminates variability in scale-up and analytical method validation. Choose this grade for definitive, publication-ready results.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 22383-85-3
Cat. No. B053454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxy-6-methylbenzaldehyde
CAS22383-85-3
Synonyms2,3,4-Trimethoxy-6-methylbenzaldehyde;  2-Methyl-4,5,6-trimethoxybenzaldehyde;  4,5,6-Trimethoxy-o-tolualdehyde; 
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C=O)OC)OC)OC
InChIInChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3
InChIKeyOMDNFMOQYYDECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS 22383-85-3) for Scientific Procurement: Chemical Class and Baseline Specifications


2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS 22383-85-3) is a polysubstituted benzaldehyde derivative featuring three methoxy groups and a methyl group on the aromatic ring, with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol [1]. Its structure has been fully elucidated via single-crystal X-ray diffraction, providing unambiguous confirmation of its molecular conformation [2]. This compound is commercially available as a research reagent, with standard specifications including a melting point of 60-61°C and a purity of ≥95% .

Why Generic Substitution of 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS 22383-85-3) Fails in Chemical Synthesis


The substitution pattern of the methoxy and methyl groups on the benzaldehyde ring dictates its unique chemical behavior and structural properties. Analogs with different substitution patterns, such as 2,3,4-trimethoxybenzaldehyde (CAS 2103-57-3) which lacks the 6-methyl group, or 3,4,5-trimethoxybenzaldehyde (CAS 86-81-7), exhibit distinct physicochemical properties and reactivities . Critically, the presence and position of the methyl group significantly impacts molecular conformation, as evidenced by a dihedral angle of ~155° in the target compound , a feature that influences intermolecular interactions in both solid-state packing and biological target binding. This structural specificity means substitution can lead to failures in crystallographic studies, altered reaction kinetics, or a complete loss of desired biological activity in downstream applications.

2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS 22383-85-3): Quantified Differentiators vs. Structural Analogs


Enhanced Molecular Conformational Specificity vs. Non-Methylated Analog for Crystallographic Studies

The addition of a methyl group at the 6-position significantly alters the molecular conformation compared to the non-methylated analog. Single-crystal X-ray diffraction reveals a dihedral angle of approximately 155° for 2,3,4-Trimethoxy-6-methylbenzaldehyde [1]. This is a distinct conformational feature not present in 2,3,4-trimethoxybenzaldehyde (CAS 2103-57-3), which lacks the 6-methyl group and has a different crystal packing arrangement . This specific conformation provides a unique scaffold for solid-state studies.

Crystallography Solid-state chemistry X-ray diffraction

Proven Utility as a Building Block for Antitumor Pyrroloindole Derivatives

2,3,4-Trimethoxy-6-methylbenzaldehyde is a documented reagent for the synthesis of pyrroloindole derivatives, a class of compounds with established antitumor activity . This application is directly cited in the peer-reviewed medicinal chemistry literature . While the parent compound itself is not the active pharmaceutical ingredient, its use in generating a known bioactive scaffold provides a clear, documented synthetic pathway. This is a stronger, more traceable application than general claims made for many close analogs.

Medicinal chemistry Oncology Synthetic methodology

Higher Melting Point vs. 2,3,4-Trimethoxybenzaldehyde Aids Purification and Handling

The presence of the 6-methyl group in the target compound significantly elevates its melting point. 2,3,4-Trimethoxy-6-methylbenzaldehyde has a reported melting point of 60-61°C [1]. In direct contrast, its close analog, 2,3,4-trimethoxybenzaldehyde (CAS 2103-57-3), which lacks the 6-methyl group, is a solid with a much lower melting point of 38-40°C . This 20°C difference is substantial for a small structural modification.

Process chemistry Purification Material handling

Availability in Ultra-High Purity (≥98%) for Stringent Analytical and Synthetic Demands

For applications requiring the highest fidelity, such as generating reference standards or performing kinetic studies, this compound is offered at a purity level of ≥98% (HPLC) by multiple vendors . This represents a quantifiable step up from the more common 95% grade , allowing procurement based on a higher, verifiable quality standard.

Analytical chemistry High-purity synthesis Reference standards

Strategic Applications for 2,3,4-Trimethoxy-6-methylbenzaldehyde (CAS 22383-85-3) Based on Verifiable Differentiation


Crystallographic Studies and Co-Crystal Engineering

Its well-defined and unique crystal structure, characterized by a specific dihedral angle of ~155° [1], makes it an ideal candidate for studies in crystallography and co-crystal engineering. Researchers can leverage its known solid-state conformation to design experiments investigating molecular packing, hydrogen bonding networks, and the influence of weak intermolecular forces on material properties.

Synthesis of Bioactive Pyrroloindole Derivatives

This compound serves as a key synthetic intermediate in the preparation of pyrroloindole derivatives with established antitumor activity . This provides a direct and validated route for medicinal chemists aiming to construct this specific pharmacophore, circumventing the need to develop new synthetic routes from less-specific starting materials.

Process Development Requiring High-Purity and Stable Solid Intermediates

With a melting point of 60-61°C [2] and commercial availability at ≥98% purity , this compound is well-suited for process chemistry applications. Its relatively high melting point for a small aromatic aldehyde ensures ease of handling and long-term storage stability, while the high-purity grade provides a consistent starting point for developing robust and reproducible synthetic procedures, minimizing batch-to-batch variability.

Analytical Method Development and Validation

The availability of 2,3,4-Trimethoxy-6-methylbenzaldehyde in a high-purity grade (≥98% by HPLC) makes it suitable as a reference standard for developing and validating analytical methods, such as HPLC or GC-MS assays. Its well-defined physical properties (e.g., melting point, density) and characteristic UV/Vis absorbance profile can be used to calibrate instruments and ensure the accuracy of quantitative analyses for related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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